molecular formula C18H25N5O4 B012374 Neldazosin CAS No. 109713-79-3

Neldazosin

Cat. No. B012374
M. Wt: 375.4 g/mol
InChI Key: IOSMPEJNAQZKJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Neldazosin is a chemical compound that has been gaining attention in the scientific community due to its potential applications in medical research. This compound has been shown to have unique biochemical and physiological effects, making it a promising tool for studying various biological processes. In

Scientific Research Applications

Neldazosin has shown potential applications in various areas of scientific research. One of the most promising applications is in the study of G protein-coupled receptors (GPCRs). GPCRs are a large family of membrane proteins that play a crucial role in many physiological processes, including vision, taste, smell, and hormone regulation. Neldazosin has been shown to selectively bind to a specific GPCR, making it a valuable tool for studying the function of this receptor.

Mechanism Of Action

Neldazosin works by binding to a specific site on the GPCR, which activates a signaling pathway within the cell. This signaling pathway can then lead to various downstream effects, depending on the specific receptor being targeted. The exact mechanism of action of Neldazosin is still being studied, but it is believed to involve the modulation of intracellular calcium levels.

Biochemical And Physiological Effects

Neldazosin has been shown to have a number of biochemical and physiological effects. One of the most notable effects is its ability to selectively bind to a specific GPCR, which can lead to the activation of various signaling pathways within the cell. This can result in changes in intracellular calcium levels, which can have downstream effects on various biological processes.

Advantages And Limitations For Lab Experiments

One of the main advantages of using Neldazosin in lab experiments is its selectivity for a specific GPCR. This can make it easier to study the function of this receptor without interfering with other signaling pathways. However, there are also some limitations to using Neldazosin, such as its potential toxicity and the difficulty of synthesizing the compound.

Future Directions

There are many potential future directions for research on Neldazosin. One area of interest is the development of new compounds that can selectively target other GPCRs. Another area of interest is the study of the downstream effects of Neldazosin activation, which could lead to the development of new therapies for various diseases. Additionally, further research is needed to fully understand the mechanism of action of Neldazosin and its potential applications in medical research.
Conclusion:
In conclusion, Neldazosin is a promising compound that has potential applications in various areas of scientific research. Its ability to selectively bind to a specific GPCR makes it a valuable tool for studying the function of this receptor and its downstream effects. While there are some limitations to using Neldazosin, such as its potential toxicity and the difficulty of synthesizing the compound, there are many potential future directions for research on this compound. Overall, Neldazosin has the potential to contribute to our understanding of various biological processes and to the development of new therapies for various diseases.

Synthesis Methods

Neldazosin is a synthetic compound that can be produced through a multi-step process. The first step involves the reaction of 2,4-dichlorobenzyl chloride with sodium azide to form 2-azido-4-chlorobenzyl chloride. The second step involves the reaction of the intermediate with 2-amino-5-chloropyridine to form Neldazosin. The final product is then purified through a series of chromatography steps.

properties

CAS RN

109713-79-3

Product Name

Neldazosin

Molecular Formula

C18H25N5O4

Molecular Weight

375.4 g/mol

IUPAC Name

1-[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-3-hydroxybutan-1-one

InChI

InChI=1S/C18H25N5O4/c1-11(24)8-16(25)22-4-6-23(7-5-22)18-20-13-10-15(27-3)14(26-2)9-12(13)17(19)21-18/h9-11,24H,4-8H2,1-3H3,(H2,19,20,21)

InChI Key

IOSMPEJNAQZKJT-UHFFFAOYSA-N

SMILES

CC(CC(=O)N1CCN(CC1)C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC)O

Canonical SMILES

CC(CC(=O)N1CCN(CC1)C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC)O

synonyms

Neldazosin

Origin of Product

United States

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